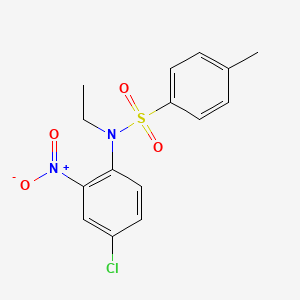

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide

Description

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDZUEJJUCDJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470881 | |

| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304911-98-6 | |

| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide can be synthesized through various chemical reactions. One common method involves the reaction of o-toluidine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with cuprous chloride to produce o-chlorotoluene . This intermediate can undergo further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Reductive Coupling Reactions

This compound serves as a nitroarene precursor in reductive coupling reactions with aryl sulfinates. A 2024 study demonstrated its conversion to (hetero)aryl sulfonamides under optimized conditions :

| Reagents | Conversion (%) | Key Observations |

|---|---|---|

| FeCl₂ + NaHSO₃ | 50 | Baseline reaction efficiency |

| NaHSO₃ (4.5 equiv) | Quantitative | High yield without FeCl₂ |

| SnCl₂ (3.0 equiv) | 34 | Unreacted N-sulfonyl hydroxylamine intermediate observed |

The reaction proceeds via a nitrosoarene intermediate (6b ), which reacts with sulfinates to form N-sulfonyl hydroxylamine species before final reduction to sulfonamides . For example, coupling with sodium 4-fluorobenzenesulfinate achieved 72% yield under NaHSO₃/FeCl₂ conditions .

Substitution Reactions

The nitro group (-NO₂) undergoes substitution under reductive conditions. In the presence of tin(II) chloride (SnCl₂), nitroheteroarene derivatives form sulfonamides with 81% conversion . This highlights the compound’s versatility in synthesizing functionalized sulfonamide derivatives.

Competitive Pathways:

-

Nitro Reduction : Sequential 2-electron reduction generates nitroso intermediates.

-

Electrophilic Substitution : Aryl sulfinates attack the nitroso group, forming transient N-sulfonyl hydroxylamines .

Oxidation and Reduction Pathways

The compound’s nitro and sulfonamide groups exhibit distinct redox behavior:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction | NaHSO₃/FeCl₂ in DMSO (60°C) | Nitro → Nitroso → Sulfonamide |

| Oxidation | Not explicitly reported | Likely forms sulfonic acid derivatives |

Reductive pathways dominate its reactivity, with FeCl₂ enhancing electron transfer efficiency .

Reaction Mechanisms and Intermediate Formation

Key mechanistic steps involve:

-

Nitro Reduction : Nitroarene (2k ) → Nitroso monomer (6 ) via 2-electron transfer .

-

Electrophilic Attack : Sulfinate nucleophiles react with 6 to form N-sulfonyl hydroxylamine (7 ).

-

Final Reduction : 7 undergoes further reduction to yield sulfonamide products .

Intermediate Characterization:

-

N-Sulfonyl Hydroxylamine (7) : Detected via ¹⁹F NMR during incomplete reactions .

-

Nitrosoarene (6b) : Postulated based on stoichiometric studies with NaHSO₃ .

Comparative Analysis of Reaction Conditions

Optimizing reagents and stoichiometry significantly impacts yields:

Table: Effect of Reducing Agents on Sulfonamide Formation

| Entry | Reagents | Conversion (%) | Notes |

|---|---|---|---|

| 1 | FeCl₂ + NaHSO₃ | 50 | Baseline conditions |

| 2 | SnCl₂ (1.5 equiv) | 81 | Enhanced efficiency for stubborn substrates |

| 3 | SnCl₂ + NaHSO₃ | 89 | Residual intermediate observed |

SnCl₂ proves critical for challenging substrates, achieving quantitative conversion in some cases .

Scientific Research Applications

Scientific Research Applications

The compound has a broad range of applications across different scientific disciplines:

Chemistry

- Reference Standard: It serves as a reference standard in analytical testing and chemical synthesis.

- Chemical Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. These reactions are crucial for developing new derivatives with enhanced properties.

Biology

- Antifungal Studies: Its selective toxicity allows researchers to study fungal resistance mechanisms and develop antifungal strategies.

- Microbial Inhibition: It has shown effectiveness against various microbial strains, making it useful in antimicrobial research.

Industry

- Food Safety: The compound is utilized in the food and beverage sector for analytical testing to ensure product safety against microbial contamination.

Case Studies

Several studies highlight the effectiveness of 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide in various applications:

Mechanism of Action

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide exerts its antifungal effects by inhibiting the enzyme geranylgeranyl transferase, which is crucial for the growth and development of Pleosporales fungi . This inhibition disrupts the synthesis of essential cellular components, leading to the stunted growth and eventual death of the fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Discussion:

- Melting Points : The introduction of nitro and chloro groups generally increases melting points due to enhanced dipole interactions and molecular rigidity. For example, 4'-Nitro-p-toluenesulfonanilide derivatives exhibit a high melting point of 197°C , whereas the methyl-substituted analog (p-Toluenesulphon-4'-chloro-γ'-nitro-2'-methylanilide) melts at 145°C . The ethyl group in the target compound may reduce crystallinity compared to methyl analogs, though direct data is unavailable.

Biological Activity

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide (CAS No. 304911-98-6) is a synthetic compound that has garnered attention in pharmacological and toxicological studies due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H15ClN2O4S. The structure features a chloro group, an ethyl amine, and a nitro group attached to a toluenesulfonanilide backbone, which may influence its interaction with biological systems.

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS) .

2. Cytotoxic Effects

Studies have assessed the cytotoxicity of various nitro-substituted anilides against tumor cell lines. The compound's nitro group may be implicated in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, assays such as the MTT assay have been employed to evaluate cell viability post-treatment with this compound .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Inhibition studies suggest that it may affect enzymes related to inflammation and cancer progression, although detailed mechanisms remain to be elucidated .

1. Acute Toxicity

Acute toxicity studies have demonstrated that exposure to high doses of this compound can lead to adverse effects such as organ damage and alterations in metabolic functions. Animal studies indicate a dose-dependent response with significant toxicity observed at concentrations above 1000 mg/kg .

2. Long-term Exposure Risks

Long-term exposure assessments are critical for understanding the carcinogenic potential of this compound. Epidemiological studies involving workers exposed to similar sulfonamide derivatives have reported increased incidences of bladder cancer, suggesting a need for further investigation into the long-term effects of this compound .

Study on Cytotoxicity

A study published in PMC evaluated the cytotoxic effects of various nitro compounds, including this compound, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 25 |

| This compound | MCF7 (Breast) | 30 |

Environmental Impact Study

Another case study focused on the environmental persistence of this compound when used in agricultural applications. It was found that residues could accumulate in soil and water systems, raising concerns about ecological toxicity and bioaccumulation .

Q & A

Q. What synthetic routes are commonly employed for preparing 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide, and how can purity be validated?

Methodological Answer: Synthesis typically involves sequential functionalization of the toluenesulfonyl chloride core. Key steps include:

- Sulfonamide Formation : Reacting p-toluenesulfonyl chloride with 4-chloro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive alkylation.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Validation : - Melting Point Analysis : Compare observed values (e.g., 125–140°C range for analogous toluenesulfonanilides) with literature data .

- Elemental Analysis : Confirm nitrogen content (~8–9% for similar compounds) .

- HPLC/LC-MS : Assess purity (>95%) and detect side products like unreacted aniline or over-alkylated derivatives .

Q. What analytical techniques are critical for characterizing structural and electronic properties of this compound?

Methodological Answer:

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Competitive Alkylation : Ethylation may occur at the nitro group instead of the sulfonamide nitrogen.

- Hydrolysis : The sulfonamide bond may hydrolyze under acidic or prolonged aqueous conditions.

- By-product Identification : Use LC-MS to detect intermediates (e.g., sulfonic acid derivatives) and optimize reaction time .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- Machine Learning :

Q. How can contradictory data in reaction yield or spectroscopic results be resolved?

Methodological Answer:

- Cross-Validation :

- Computational Verification :

- Statistical Design of Experiments (DoE) :

Q. What methodologies enable efficient optimization of catalytic systems for functionalizing this compound?

Methodological Answer:

- High-Throughput Screening (HTS) :

- Test catalysts (e.g., Pd/C, CuI) in microreactors to assess activity for cross-coupling reactions .

- DoE for Catalysis :

- Operando Spectroscopy :

- Monitor catalytic intermediates in real time using Raman or UV-vis to identify deactivation pathways .

Q. How can environmental impacts of this compound be assessed during disposal or degradation?

Methodological Answer:

- Degradation Studies :

- Life Cycle Analysis (LCA) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.